BRD9539

Epigenetics Histone Methyltransferase Enzyme Assay

BRD9539 is the active, non-esterified G9a/PRC2 inhibitor required for cell-free biochemical assays—unlike prodrug BRD4770, which is inactive in enzyme systems. Delivers 2.25-fold higher potency than BRD4770 and clean selectivity with no SUV39H1 or DNMT1 inhibition at ≤40 µM. Use for definitive IC₅₀ determination, SAR campaigns, and selectivity profiling. Substituting BRD4770 yields false negatives; BIX-01338 confounds results via SUV39H1 off-target activity. Pair with BRD4770 only for cellular senescence studies where permeability is needed.

Molecular Formula C24H21N3O3
Molecular Weight 399.4 g/mol
CAS No. 1374601-41-8
Cat. No. B606362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD9539
CAS1374601-41-8
SynonymsBRD9539;  BRD 9539;  BRD-9539.
Molecular FormulaC24H21N3O3
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C(=O)O)N=C2NC(=O)C4=CC=CC=C4
InChIInChI=1S/C24H21N3O3/c28-22(18-11-5-2-6-12-18)26-24-25-20-16-19(23(29)30)13-14-21(20)27(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,29,30)(H,25,26,28)
InChIKeyWPXMEOBILYVKBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BRD9539 (CAS 1374601-41-8) for G9a/PRC2 Inhibition: A SAM-Competitive Chemical Probe


BRD9539 (2-benzamido-1-(3-phenylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid) is a S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferases G9a (EHMT2) and PRC2, with an IC₅₀ of 6.3 µM against G9a [1]. It is the active, non-esterified form of the prodrug BRD4770 and demonstrates a high degree of selectivity, showing no inhibition of SUV39H1 or DNMT1 at concentrations up to 40 µM [1]. This compound is primarily utilized as a chemical probe to study the role of G9a-mediated H3K9 methylation in epigenetic regulation and cellular senescence, particularly in cancer models [1].

Why BRD9539 Cannot Be Simply Replaced by BRD4770 or Other G9a Inhibitors


BRD9539 is frequently confused with its methyl-ester prodrug, BRD4770, or with other G9a inhibitors such as BIX-01338 or BIX-01294. However, these compounds are not functionally equivalent. BRD9539 is the active intracellular species derived from BRD4770 hydrolysis, yet it possesses a distinct and critical biochemical selectivity profile compared to its SAM-competitive progenitor BIX-01338 [1][2]. Critically, BRD4770 itself is inactive in cell-free enzyme assays, underscoring that BRD9539 is the required tool for in vitro biochemical studies of G9a/PRC2 catalytic function [2]. Substituting BRD9539 with BRD4770 in an enzyme assay will yield a false negative, while using the less selective BIX-01338 in a selectivity panel will confound results due to its known SUV39H1 inhibition [1]. The evidence below quantifies these specific, non-interchangeable properties.

Quantitative Differentiation of BRD9539 from BRD4770, BIX-01338, and In-Class Alternatives


Superior Biochemical Potency Against G9a Compared to Prodrug BRD4770

In a head-to-head biochemical assay, BRD9539 demonstrated significantly greater inhibition of G9a enzyme activity than its prodrug, BRD4770. At a screening concentration, BRD9539 reduced G9a activity to 20% of control, whereas BRD4770 left 45% residual activity [1]. This 2.25-fold difference in inhibitory potency is critical for studies requiring maximal target engagement in cell-free systems.

Epigenetics Histone Methyltransferase Enzyme Assay

High Selectivity for G9a/PRC2 Over SUV39H1 and DNMT1 Contrasts with Non-Selective SAM-Competitive Inhibitors

BRD9539 exhibits a clear selectivity advantage over the earlier SAM-competitive inhibitor BIX-01338. While BIX-01338 is known to inhibit both G9a and SUV39H1 with similar potency, BRD9539 shows no inhibition of SUV39H1 or DNMT1 at concentrations up to 40 µM [1]. In the same panel, BRD9539 inhibited G9a with an IC₅₀ of 6.3 µM and PRC2 with a similar IC₅₀, and showed only partial inhibition of NSD2 at 40 µM [1].

Selectivity Histone Methyltransferase Profiling

Defined Cellular Inactivity Due to Impaired Permeability: A Critical Differentiator from Cell-Active Prodrug BRD4770

Despite its superior biochemical potency, BRD9539 is completely inactive in cell-based assays at concentrations of 5 and 10 µM, a property attributed to its impaired cell permeability compared to BRD4770 [1][2]. This is a defining characteristic that separates the two compounds in an experimental workflow. In a broad counter-screen, BRD9539 at these concentrations exhibited no activity against 16 other chromatin-modifying enzymes or 100 kinases [1].

Cell Permeability Cell-Based Assay Prodrug

High Purity and Validated Solubility for Reproducible Biochemical Assays

Commercially sourced BRD9539 for research use typically achieves a purity of ≥98% as determined by HPLC . This high purity minimizes the risk of off-target effects from contaminants. For assay preparation, BRD9539 demonstrates good solubility in anhydrous DMSO, achieving concentrations up to 80 mg/mL (200 mM) under optimal conditions . This solubility profile is a practical consideration for generating high-concentration stock solutions for dose-response studies.

Quality Control Solubility Reproducibility

Optimal Use Cases for BRD9539 Based on Quantified Differentiation


In Vitro Enzyme Assays for G9a/PRC2 Catalytic Activity and SAR Studies

Use BRD9539 as the active component in cell-free biochemical assays to measure direct inhibition of G9a and PRC2. Its 2.25-fold higher potency over BRD4770 in enzyme assays ensures robust signal detection and accurate IC₅₀ determination, which is essential for structure-activity relationship (SAR) campaigns or high-throughput screening (HTS) of compound libraries [1].

Selectivity Profiling of SAM-Competitive Inhibitors

Employ BRD9539 as a reference standard when profiling the selectivity of novel G9a inhibitors. Its well-documented inactivity against SUV39H1 and DNMT1 at concentrations up to 40 µM provides a clean baseline for assessing the selectivity window of new compounds and differentiating them from earlier, non-selective SAM-competitive inhibitors like BIX-01338 [1].

Mechanistic Studies in G9a-Dependent Senescence Models Using Prodrug Approach

Design experiments using a two-compound strategy: utilize BRD9539 for in vitro validation of target engagement and enzyme kinetics, and then deploy its cell-permeable prodrug, BRD4770, for cellular and in vivo studies of senescence in pancreatic cancer models. This approach leverages the superior biochemical properties of BRD9539 while circumventing its cell permeability limitations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD9539

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.